N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
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Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a complex organic compound that features a pyrazolopyrimidine core. Compounds with such structures are often studied for their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step may involve the reaction of the pyrazolopyrimidine intermediate with a thiol reagent.
Attachment of the acetamide moiety: This can be done through an amidation reaction using an appropriate acylating agent.
Addition of the cyano and methyl groups: These groups can be introduced through alkylation and cyanation reactions, respectively.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a pyrazolopyrimidine core can interact with enzymes, receptors, or nucleic acids, modulating their activity. The sulfanyl group may enhance binding affinity through interactions with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide: can be compared with other pyrazolopyrimidine derivatives, such as:
Uniqueness
The unique combination of the cyano, methyl, and sulfanyl groups in this compound may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12(2)19(3,11-20)24-15(26)10-28-18-22-16-14(17(27)23-18)9-21-25(16)13-7-5-4-6-8-13/h4-9,12H,10H2,1-3H3,(H,24,26)(H,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUYLYSAHZKMEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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